molecular formula C15H22N2O B5764450 N-[4-(1-azepanylmethyl)phenyl]acetamide

N-[4-(1-azepanylmethyl)phenyl]acetamide

Cat. No.: B5764450
M. Wt: 246.35 g/mol
InChI Key: JOSNISARYCVTMF-UHFFFAOYSA-N
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Description

N-[4-(1-Azepanylmethyl)phenyl]acetamide is an acetamide derivative featuring a phenyl ring substituted at the para-position with a 1-azepanylmethyl group. The azepane moiety is a seven-membered saturated heterocyclic ring containing one nitrogen atom.

Properties

IUPAC Name

N-[4-(azepan-1-ylmethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-13(18)16-15-8-6-14(7-9-15)12-17-10-4-2-3-5-11-17/h6-9H,2-5,10-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSNISARYCVTMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CN2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198597
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Structural Analogs with Cyclic Amine Substituents

Compound Name Substituent Key Features Pharmacological Activity Source
This compound 1-Azepanylmethyl Seven-membered azepane ring; moderate lipophilicity Hypothesized analgesic activity N/A
N-[4-(4-Methylpiperazinyl)sulfonylphenyl]acetamide (Compound 35) 4-Methylpiperazinyl sulfonyl Six-membered piperazine ring; sulfonamide group Analgesic activity (comparable to paracetamol)
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (Compound 37) Piperazinyl sulfonyl Dual nitrogen atoms in piperazine; sulfonamide group Anti-hypernociceptive (inflammatory pain)
N-[4-(4-Chloro-benzenesulfonyl)phenyl]acetamide 4-Chloro-benzenesulfonyl Sulfonamide with electron-withdrawing chloro group Not explicitly reported; sulfonamides often target enzymes

Key Observations :

  • Sulfonamide vs. Alkyl Groups: Sulfonamide-containing analogs (e.g., Compounds 35, 37) exhibit pronounced analgesic activity due to enhanced hydrogen bonding and enzyme inhibition . In contrast, alkyl substituents like azepanylmethyl may prioritize lipophilicity and membrane permeability.

Analogs with Bulky Aromatic Substituents

Compound Name Substituent Molecular Weight (g/mol) Notable Properties Source
N-[4-(1-Adamantyl)phenyl]acetamide 1-Adamantyl 269.38 High rigidity and lipophilicity
N-[4-(2-Phenyldiazenyl)phenyl]acetamide 2-Phenyldiazenyl 297.34 Azo group; potential for photodynamic therapy

Key Observations :

  • Azo Groups : The diazenyl moiety in N-[4-(2-phenyldiazenyl)phenyl]acetamide introduces UV-activity and redox properties, which are absent in the azepanylmethyl analog .

Pharmacologically Active Derivatives

Compound Name Activity Mechanism / Target Efficacy vs. Reference Drug Source
Acetyl Fentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenylacetamide) Opioid agonist μ-opioid receptor binding ~15× less potent than fentanyl
N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide (Compound 36) Anti-hypernociceptive COX-2 inhibition (hypothesized) Superior to standard NSAIDs

Key Observations :

  • Opioid vs. Anti-Inflammatory Activity: Acetyl fentanyl’s piperidine and phenethyl groups are critical for opioid receptor binding, whereas azepanylmethyl substituents may favor non-opioid pathways .
  • Sulfonamide Efficacy : Compound 36’s diethylsulfamoyl group enhances anti-inflammatory activity, suggesting that electron-withdrawing substituents improve target engagement .

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